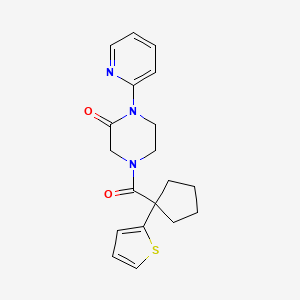![molecular formula C9H18N2O4 B2738288 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate CAS No. 2380097-96-9](/img/structure/B2738288.png)
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate, also known as N-ethyl-2-oxo-1-pyrrolidineacetamide or piracetam, is a nootropic drug that has been used for cognitive enhancement and neuroprotection. Piracetam was first synthesized in 1964 by Corneliu E. Giurgea, a Romanian chemist, who coined the term "nootropic" to describe its properties. Since then, piracetam has been extensively studied for its effects on learning and memory, as well as its potential therapeutic applications in various neurological disorders.
Mechanism of Action
The exact mechanism of action of piracetam is not fully understood, but it is thought to modulate neurotransmitter systems, including acetylcholine and glutamate, and enhance neuronal plasticity. Piracetam has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing the density of cholinergic receptors in the brain, enhancing the release of acetylcholine and glutamate, and increasing the synthesis of phosphatidylcholine, a major component of cell membranes. Piracetam has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Piracetam has been widely used in laboratory experiments due to its cognitive-enhancing and neuroprotective effects. However, its use in research has some limitations, including the need for high doses to achieve its effects, the potential for non-specific effects, and the lack of a clear understanding of its mechanism of action.
Future Directions
There are numerous potential future directions for research on piracetam and related compounds. These include investigating its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, as well as exploring its potential as a treatment for cognitive decline in aging populations. Additionally, research could focus on developing new compounds with improved efficacy and fewer side effects. Finally, further studies are needed to better understand the mechanism of action of piracetam and related compounds, as well as their long-term effects on cognitive function and overall health.
Synthesis Methods
Piracetam can be synthesized by the reaction of 2-pyrrolidone with ethyl chloroacetate and dimethylamine. The resulting product is then hydrolyzed to yield piracetam. The synthesis of piracetam has been well-established and can be easily scaled up for industrial production.
Scientific Research Applications
Piracetam has been extensively studied for its effects on cognitive function and neuroprotection. It has been shown to enhance learning and memory in both animals and humans, as well as improve cognitive function in patients with various neurological disorders, such as Alzheimer's disease, dementia, and stroke.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.H2O/c1-10(2)3-4-11-6-7(9(13)14)5-8(11)12;/h7H,3-6H2,1-2H3,(H,13,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKMBXRFGRYDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)


![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)



![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2738227.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2738228.png)